molecular formula C22H32O4 B1671730 Iloprost CAS No. 78919-13-8

Iloprost

Cat. No.: B1671730
CAS No.: 78919-13-8
M. Wt: 360.5 g/mol
InChI Key: HIFJCPQKFCZDDL-ACWOEMLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iloprost is a synthetic prostacyclin (PGI₂) analog that acts as a potent vasodilator, antiplatelet agent, and immunomodulator. It primarily binds to the prostacyclin receptor (IP receptor), activating adenylate cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels . This mechanism underlies its therapeutic effects in conditions such as pulmonary arterial hypertension (PAH), systemic sclerosis (SSc)-related Raynaud’s phenomenon, and digital ulcers. This compound is administered via intravenous, inhaled, or oral routes, with inhaled formulations offering pulmonary selectivity and prolonged vasodilatory effects (60–120 minutes) compared to natural prostacyclin (10–30 minutes) .

Key clinical applications include:

  • PAH: Reduces pulmonary vascular resistance (PVR) and improves cardiac output (CO) .
  • SSc-related ischemia: Accelerates digital ulcer healing and reduces skin fibrosis by inhibiting collagen synthesis and Th2 cytokine production .
  • Emerging roles: Investigated for acute respiratory distress syndrome (ARDS), COVID-19-related microvascular complications, and lung cancer prevention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iloprost involves several steps, starting from commercially available starting materials The key steps include the formation of the bicyclo[33The process typically involves the use of protecting groups, selective reductions, and stereoselective reactions to ensure the correct configuration of the final product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow chemistry and advanced purification techniques to isolate this compound in its solid form .

Chemical Reactions Analysis

Types of Reactions

Iloprost undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for stereoselective reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of inactive metabolites, while reduction can yield modified this compound derivatives with different pharmacological properties .

Scientific Research Applications

Iloprost has a wide range of scientific research applications, including:

Mechanism of Action

Iloprost exerts its effects by mimicking the action of prostacyclin (PGI2). It binds to prostacyclin receptors on the surface of vascular endothelial cells, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of vascular smooth muscle cells, vasodilation, and inhibition of platelet aggregation .

Comparison with Similar Compounds

Iloprost belongs to the prostacyclin analog class, which includes epoprostenol, treprostinil, and beraprost. Below is a detailed comparison of pharmacological and clinical profiles:

Pharmacological Properties

Parameter This compound Epoprostenol Treprostinil Beraprost
Receptor affinity IP receptor agonist IP receptor agonist IP/EP3 receptor agonist IP receptor agonist
cAMP generation High (max velocity = 100%) Moderate (34% of this compound) Highest among analogs Lower than this compound
Half-life 20–30 min (inhaled) 3–5 min (IV) 4–6 hours (oral/inhaled) 35–40 min (oral)
Metabolism Beta-oxidation (rat model) Rapid hydrolysis Hepatic glucuronidation Hepatic oxidation

Key Findings :

  • This compound’s prolonged half-life and pulmonary selectivity make it preferable for inhaled therapy over epoprostenol .
  • Beraprost has weaker cAMP induction, correlating with its lower efficacy in PAH .

Clinical Efficacy in PAH

A network meta-analysis (NMA) ranked prostacyclin analogs by efficacy:

Compound Improvement in 6MWD Hemodynamic Effects Survival Benefit
Treprostinil +35–50 m +++ Moderate
This compound +20–30 m ++ Moderate
Epoprostenol +15–25 m ++ High
Beraprost +10–15 m + Limited

Evidence :

  • Treprostinil vs. This compound : Treprostinil showed superior short-term hemodynamic improvement, but this compound’s inhaled route offers better tolerability .
  • Inhaled this compound vs. iNO: this compound reduced mPAP by 28% vs. 18% with iNO in post-cardiac surgery PH, with greater CO improvement (+1.2 L/min vs. +0.8 L/min) .

Unique Therapeutic Advantages

  • Immunomodulation: this compound inhibits dendritic cell maturation, reduces TNF-α/IL-6, and increases IL-10, making it effective in SSc and ARDS .
  • Oncology : Inhaled this compound reduced bronchial dysplasia in former smokers (phase II trial) and downregulated pro-inflammatory pathways in lung tissue .
  • COVID-19 : Improved digital ischemia and respiratory parameters in critically ill patients via anti-thrombotic and vasodilatory effects .

Biological Activity

Iloprost is a synthetic analog of prostacyclin (PGI2) that exhibits potent vasodilatory and anti-inflammatory properties. It is primarily used in the treatment of pulmonary arterial hypertension (PAH) and other conditions characterized by impaired blood flow and vascular dysfunction. This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and recent research findings.

This compound exerts its effects through several key mechanisms:

  • Vasodilation : this compound activates prostacyclin receptors on vascular smooth muscle cells, leading to increased intracellular cAMP levels, which result in relaxation of smooth muscle and vasodilation.
  • Endothelial Barrier Function : It enhances endothelial barrier integrity by inhibiting pathways that lead to increased permeability. Specifically, this compound suppresses the activation of p38 mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which are crucial in inflammatory responses .
  • Anti-inflammatory Effects : this compound reduces the expression of intercellular adhesion molecule-1 (ICAM-1) and neutrophil migration, mitigating inflammatory damage in tissues .

Pulmonary Arterial Hypertension (PAH)

This compound is indicated for the treatment of PAH, where it has shown significant improvements in exercise capacity and hemodynamic parameters. A study involving 76 patients reported a survival rate of 85% at two years with inhaled this compound therapy .

Table 1 summarizes key findings from studies assessing the efficacy of this compound in PAH:

StudyPatient PopulationTreatment DurationPrimary EndpointResults
STEP Study63 patients12 monthsChange in 6MWDImproved functional class; survival rate 85% at 2 years
COMBI Study36 patients12 weeksChange in 6MWDNo significant difference; mean change -9±100 m for this compound group

Septic Shock

Recent trials have evaluated the role of this compound in septic shock management. In a randomized controlled trial, patients receiving intravenous this compound did not show significant differences in organ failure scores or mortality compared to placebo . The trial was halted for futility after an interim analysis indicated no benefit.

Table 2 outlines the findings from the septic shock study:

ParameterThis compound Group (n=142)Placebo Group (n=137)P-value
Mean SOFA Score (day 3)10.6 (6.4-14.8)10.5 (5.9-15.5).70
Mortality at 90 days57% (81/142)51% (70/136).33

Case Studies

Several case studies have documented the use of this compound in specific populations:

  • Raynaud's Phenomenon : A multicenter study demonstrated that intravenous this compound infusion improved symptoms in patients with Raynaud's phenomenon secondary to systemic sclerosis, enhancing blood flow and reducing episodes .
  • LPS-Induced Lung Injury : In animal models, this compound administration reduced lung injury markers and improved endothelial function following lipopolysaccharide (LPS) exposure, showcasing its potential in treating acute lung injury .

Q & A

Basic Research Questions

Q. What in vitro and ex vivo models are optimal for studying Iloprost's vasodilatory mechanisms and receptor interactions?

  • Methodological Answer : Endothelial cell cultures (e.g., human umbilical vein endothelial cells) are widely used to assess this compound's activation of prostacyclin (IP) receptors and cyclic AMP pathways . Ex vivo models, such as isolated rodent aortic rings, enable quantification of vasodilation via tension myography. Dose-response curves should be constructed using concentrations ranging from 1 nM to 1 µM to capture efficacy thresholds .

Q. How should preclinical studies be designed to evaluate this compound's efficacy in Raynaud's phenomenon secondary to systemic sclerosis?

  • Methodological Answer : Rodent models of induced vasoconstriction (e.g., cold exposure or endothelin-1 infusion) are standard. Key endpoints include frequency/duration of ischemic events and digital ulcer incidence. Intravenous this compound doses of 0.5–2 ng/kg/min for 6 hours/day over 5 days mimic clinical protocols . Include sham controls and blinded outcome assessments to minimize bias.

Q. What validated biomarkers are used to monitor this compound's pharmacokinetics and pharmacodynamics in early-phase trials?

  • Methodological Answer : Plasma levels of this compound metabolites (e.g., tetranor-Iloprost) measured via liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide pharmacokinetic data. Pharmacodynamic markers include serum cyclic AMP, von Willebrand factor (vWF), and digital thermography to assess microvascular perfusion .

Advanced Research Questions

Q. How can conflicting clinical data on oral vs. intravenous this compound efficacy be reconciled in systemic sclerosis-related Raynaud's phenomenon?

  • Methodological Answer : Conduct a meta-analysis stratified by administration route, dosage, and trial duration. For example, Cochrane reviews show IV this compound reduces attack frequency by 35% (95% CI: 22–48%) versus 15% for oral formulations . Sensitivity analyses should account for heterogeneity in outcome measures (e.g., 6-minute walk distance vs. patient-reported pain scales) .

Q. What experimental strategies optimize this compound's stability in long-term drug delivery systems?

  • Methodological Answer : Turbiscan analysis and high-performance liquid chromatography (HPLC) are critical for evaluating physical-chemical stability in elastomeric pumps. Maintain pH at 7.0–7.4 to prevent degradation, and monitor particle aggregation over 8+ days under accelerated storage conditions (40°C/75% RH) .

Q. How can multi-omics approaches elucidate this compound's role in modulating endothelial dysfunction beyond canonical pathways?

  • Methodological Answer : Integrate transcriptomics (RNA-seq of IL-6/NF-κB pathways) and proteomics (mass spectrometry of endothelial junction proteins) with metabolomic profiling (e.g., arachidonic acid derivatives). Machine learning algorithms (e.g., random forests) can identify novel biomarkers of microvascular repair .

Q. What statistical methods address missing data in longitudinal this compound trials with digital activity tracking?

  • Methodological Answer : Use multiple imputation by chained equations (MICE) for incomplete daily step counts or heart rate variability data. Mixed-effects models account for within-subject correlations, while sensitivity analyses (e.g., pattern-mixture models) test robustness to missing-not-at-random assumptions .

Q. Methodological Frameworks

Q. How to design a randomized controlled trial (RCT) comparing this compound with newer prostacyclin analogs?

  • Methodological Answer : Employ a non-inferiority design with a margin set to 20% reduction in ulcer healing rate. Stratify randomization by disease severity (e.g., DU history) and use adaptive dosing (e.g., Bayesian response-guided titration). Primary endpoints should align with FDA/EMA guidelines (e.g., time-to-first ulcer recurrence) .

Q. What in silico tools predict this compound's off-target effects on prostanoid receptors?

  • Methodological Answer : Molecular docking simulations (AutoDock Vina) model this compound's binding affinity to EP3/EP4 receptors. Validate predictions with calcium flux assays in HEK293 cells transfected with EP receptor isoforms .

Q. How to standardize this compound dosing in pediatric populations with congenital heart disease-associated pulmonary hypertension?

  • Methodological Answer : Population pharmacokinetic (PopPK) modeling using nonlinear mixed-effects software (NONMEM) accounts for age, weight, and CYP2C8 polymorphisms. Bayesian forecasting individualizes doses to maintain plasma concentrations within 10–20 pg/mL .

Q. Data Interpretation and Conflict Resolution

Q. What methods resolve discrepancies between this compound's in vitro potency and clinical response variability?

  • Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to simulate tissue-specific exposure (e.g., digital vs. pulmonary vasculature). Compare with microdialysis data from target tissues to validate predictions .

Q. How to assess publication bias in meta-analyses of this compound trials?

  • Methodological Answer : Funnel plots and Egger’s regression test asymmetry. Trim-and-fill analysis estimates missing studies, while the GRADE framework evaluates evidence certainty (e.g., downgrading for imprecision in small trials) .

Q. Ethical and Regulatory Considerations

Q. What strategies ensure ethical recruitment for this compound trials in rare diseases like systemic sclerosis?

  • Methodological Answer : Partner with patient advocacy groups (e.g., Scleroderma Foundation) for outreach. Use decentralized trial designs (e.g., telehealth visits) to reduce geographic barriers. Explicitly address placebo risks in informed consent (e.g., delayed ulcer healing) .

Properties

IUPAC Name

(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15?,17-,18+,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFJCPQKFCZDDL-ACWOEMLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041046
Record name Iloprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Very slightly soluble
Record name Iloprost
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01088
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

78919-13-8
Record name Iloprost
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78919-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iloprost [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078919138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iloprost
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01088
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iloprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5E)-5-[(3aS,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-4-methyl-1-octen-6-ynyl]-2(1H)-pentalenylidene]pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ILOPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JED5K35YGL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iloprost
Reactant of Route 2
Iloprost
Reactant of Route 3
Iloprost
Reactant of Route 4
Reactant of Route 4
Iloprost
Reactant of Route 5
Reactant of Route 5
Iloprost
Reactant of Route 6
Iloprost

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.